molecular formula C14H10N2O5 B6581776 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1210695-10-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B6581776
CAS RN: 1210695-10-5
M. Wt: 286.24 g/mol
InChI Key: CYOJBIPMFPOAIP-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as 5-F-ODPC) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a broad range of uses, from being used in drug development to being used in the synthesis of new materials. This compound is also known to have a number of biochemical and physiological effects that make it an interesting subject for research.

Scientific Research Applications

5-F-ODPC has a number of scientific research applications. It is used in drug development, as it can be used to synthesize new drugs or to modify existing drugs. It is also used in the synthesis of new materials, as it can be used to form polymers or to modify existing polymers. It is also used in the synthesis of new compounds, as it can be used to form new compounds with different chemical properties. Finally, it is used in the synthesis of new catalysts, as it can be used to form new catalysts with different catalytic properties.

Mechanism of Action

The mechanism of action of 5-F-ODPC is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Finally, it is believed to act as an antioxidant, as it has been shown to reduce oxidative stress in animal models.
Biochemical and Physiological Effects
5-F-ODPC has a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, suggesting that it may be useful in the treatment of inflammatory conditions. It has also been shown to reduce oxidative stress in animal models, suggesting that it may be useful in the treatment of oxidative stress-related conditions. Finally, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, suggesting that it may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

5-F-ODPC has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful compound for research. Another advantage is that it has a number of biochemical and physiological effects, making it a useful compound for research into the mechanisms of action of various compounds. Finally, it is relatively stable, making it a useful compound for research into new materials and catalysts.
One limitation of 5-F-ODPC is that it is not as widely available as some other compounds, making it more difficult to obtain for research purposes. Another limitation is that its mechanism of action is not fully understood, making it difficult to use in drug development. Finally, its effects on the human body are not fully understood, making it difficult to use in the treatment of certain diseases.

Future Directions

There are a number of future directions for research involving 5-F-ODPC. One direction is to further investigate its mechanism of action, as this could lead to new applications in drug development. Another direction is to investigate its effects on the human body, as this could lead to new applications in the treatment of certain diseases. Finally, further research into its synthesis and properties could lead to new materials and catalysts with novel properties.

Synthesis Methods

5-F-ODPC can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium, to react with an organic compound to form an alkyl halide. The Wittig reaction involves the use of a Wittig reagent, such as a phosphonium salt, to react with an organic compound to form an alkene. Both of these reactions can be used to synthesize 5-F-ODPC.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13-10(3-1-5-15-13)14(18)20-8-9-7-12(21-16-9)11-4-2-6-19-11/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOJBIPMFPOAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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